2-{[5-(4-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-BROMO-2-PYRIDYL)ACETAMIDE
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Overview
Description
2-{[5-(4-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-BROMO-2-PYRIDYL)ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-BROMO-2-PYRIDYL)ACETAMIDE typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-BROMO-2-PYRIDYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{[5-(4-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-BROMO-2-PYRIDYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s triazole moiety is known for its antimicrobial and antifungal properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-BROMO-2-PYRIDYL)ACETAMIDE involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide
- **N-(4-bromo-2-methylphenyl)-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
What sets 2-{[5-(4-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-BROMO-2-PYRIDYL)ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromophenyl and pyridinyl groups enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C21H15Br2N5OS |
---|---|
Molecular Weight |
545.3 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromopyridin-2-yl)acetamide |
InChI |
InChI=1S/C21H15Br2N5OS/c22-15-8-6-14(7-9-15)20-26-27-21(28(20)17-4-2-1-3-5-17)30-13-19(29)25-18-12-16(23)10-11-24-18/h1-12H,13H2,(H,24,25,29) |
InChI Key |
LTFRMDMCNUPYBR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CC(=C3)Br)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CC(=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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